![molecular formula C7H8FNO B118985 2-(2-Fluoropyridin-3-yl)ethanol CAS No. 149489-21-4](/img/structure/B118985.png)
2-(2-Fluoropyridin-3-yl)ethanol
Overview
Description
“2-(2-Fluoropyridin-3-yl)ethanol” is a chemical compound also known as “2-Fluoro-3-pyridyl ethanol” with the molecular formula C7H8FNO . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-(2-Fluoropyridin-3-yl)ethanol and similar compounds often involves multi-component reactions . These processes are considered green synthetic methodologies for the efficient synthesis of multifunctional, condensed heterocycles .Molecular Structure Analysis
The molecular structure of 2-(2-Fluoropyridin-3-yl)ethanol consists of a pyridine ring with a fluorine atom at the 2-position and an ethanol group at the 3-position .Chemical Reactions Analysis
Pyridine derivatives, including 2-(2-Fluoropyridin-3-yl)ethanol, can be challenging to work with in cross-coupling reactions . The 2-pyridyl boron reagents are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Fluoropyridin-3-yl)ethanol include a molecular weight of 141.14 g/mol . It is a liquid at room temperature .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluoropyridines, including 2-(2-Fluoropyridin-3-yl)ethanol, are used in the synthesis of fluorinated pyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Local Radiotherapy of Cancer
Methods for the synthesis of F 18 substituted pyridines, which include 2-(2-Fluoropyridin-3-yl)ethanol, are used for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .
Agricultural Products
In the search for new agricultural products with improved physical, biological, and environmental properties, fluorine atoms are introduced into lead structures . Compounds like 2-(2-Fluoropyridin-3-yl)ethanol are used due to their fluorine-containing substituents .
Pharmaceuticals
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The use of fluorinated synthetic blocks, like 2-(2-Fluoropyridin-3-yl)ethanol, has steadily increased .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which can be synthesized using 2-(2-Fluoropyridin-3-yl)ethanol, have been found to present better anti-fibrotic activities than some existing drugs . These compounds effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Radiosynthesis
2-(2-Fluoropyridin-3-yl)ethanol can be used in the automated radiosynthesis of tracers . These tracers are used in various scientific research applications, including medical imaging .
Safety and Hazards
Ethanol, a component of 2-(2-Fluoropyridin-3-yl)ethanol, is flammable and can cause fires and explosions . Ethanol is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system .
Future Directions
The future directions in the study and application of 2-(2-Fluoropyridin-3-yl)ethanol and similar compounds could involve the development of more efficient and green synthetic methodologies . There is also interest in improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions .
properties
IUPAC Name |
2-(2-fluoropyridin-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNKQVWLOKBXDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoropyridin-3-yl)ethanol |
Synthesis routes and methods
Procedure details
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